molecular formula C22H20BrClN6O4 B2567286 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377062-41-4

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2567286
CAS No.: 377062-41-4
M. Wt: 547.79
InChI Key: SSUKCSANOVXGAU-KIBLKLHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H20BrClN6O4 and its molecular weight is 547.79. The purity is usually 95%.
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Biological Activity

The compound 8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications. This article reviews the existing literature on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₁₈BrClN₅O₃
  • Molecular Weight : 426.72 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A hydrazone linkage which is known for its biological activity.
  • Multiple aromatic rings that contribute to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer activities. For instance, derivatives of hydrazones have been shown to inhibit various cancer cell lines through different mechanisms including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

A study highlighted the cytotoxic effects of related hydrazone derivatives on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results showed:

  • IC50 Values : Ranged from 10 to 30 µM for different derivatives.
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: Summary of Anti-inflammatory Activity

CompoundCell LineIC50 (µM)Mechanism
Compound ATHP-1 Macrophages15Inhibition of TNF-alpha production
Compound BRAW 264.7 Macrophages20IL-6 inhibition

Immunomodulatory Effects

The immunomodulatory properties of hydrazones are well-documented. The compound may influence immune cell proliferation and cytokine production.

Research Findings

In a study examining the effects on T cells:

  • Results : The compound significantly increased CD4+ T cell populations in spleen cultures.
  • Implications : Suggests a potential role in enhancing immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation : Potential interaction with receptors involved in inflammatory pathways.
  • Oxidative Stress Reduction : Some derivatives have demonstrated antioxidant properties that mitigate cellular damage.
MechanismDescription
Enzyme InhibitionInhibition of cyclooxygenase enzymes leading to reduced prostaglandin synthesis.
Receptor ModulationBinding affinity to TNF receptors influencing cytokine signaling pathways.
Antioxidant ActivityScavenging free radicals and reducing oxidative stress in cells.

Properties

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-9-ium-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrClN6O4/c1-28-19-17(20(32)29(2)22(28)33)30(11-13-6-4-5-7-15(13)24)21(26-19)27-25-10-12-8-14(23)18(31)16(9-12)34-3/h4-10,17H,11H2,1-3H3,(H,25,31)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEACTRDBZQLQT-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=[N+]=C(N(C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)NN=CC4=CC(=C(C(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=[N+]=C(N(C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)N/N=C/C4=CC(=C(C(=C4)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN6O4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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